molecular formula C7H16N2O B1412783 (1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol CAS No. 218964-40-0

(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol

Cat. No. B1412783
CAS RN: 218964-40-0
M. Wt: 144.21 g/mol
InChI Key: HBWKTLHWBLKSTB-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, with the various functional groups (the alcohol and amino groups) attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry at the carbon atoms to which they are attached .


Chemical Reactions Analysis

The compound contains functional groups (amino and hydroxyl groups) that are known to participate in a variety of chemical reactions. For example, the amino group can engage in reactions with carboxylic acids to form amides, while the hydroxyl group can react with carboxylic acids to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group could make the compound a weak base, while the hydroxyl group could enable it to form hydrogen bonds .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of such compounds can open up new avenues in various fields like medicinal chemistry, materials science, etc., given the interesting properties that can arise from the combination of different functional groups .

properties

IUPAC Name

(1R,2S)-2-[amino(methyl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(8)6-4-2-3-5-7(6)10/h6-7,10H,2-5,8H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWKTLHWBLKSTB-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCC[C@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 2
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 3
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 4
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 5
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol
Reactant of Route 6
(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol

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